molecular formula C36H42F2N6O9 B1675102 Levofloxacin CAS No. 138199-71-0

Levofloxacin

Cat. No. B1675102
CAS RN: 138199-71-0
M. Wt: 740.7 g/mol
InChI Key: SUIQUYDRLGGZOL-RCWTXCDDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

Levofloxacin can cause serious side effects, including tendon problems, nerve damage, serious mood or behavior changes, or low blood sugar . In rare cases, it may cause damage to your aorta, which could lead to dangerous bleeding or death .

Biochemical Analysis

Biochemical Properties

Levofloxacin Hemihydrate is known to inhibit the replication of bacterial DNA by interfering in the activity of DNA gyrase (topoisomerase II) and also during bacterial growth and reproduction . This interaction with DNA gyrase and topoisomerase II disrupts the supercoiling process, which is essential for bacterial DNA replication, transcription, repair, and recombination .

Cellular Effects

This compound Hemihydrate is used to treat infections caused by susceptible bacteria of the upper respiratory tract, skin and skin structures, urinary tract, and prostate . It exerts its effects by inhibiting bacterial DNA gyrase, halting DNA replication . This leads to the death of the bacteria, thereby treating the infection .

Molecular Mechanism

The molecular mechanism of action of this compound Hemihydrate involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound Hemihydrate disrupts the supercoiling process, leading to the cessation of these critical cellular processes and ultimately the death of the bacteria .

Temporal Effects in Laboratory Settings

This compound Hemihydrate has been shown to undergo solid-state transformations when exposed to mechanical treatment . It first transforms to the anhydrous/dehydrated form γ (LVXγ), as an intermediate phase, before converting to an amorphous form . This indicates that the effects of this compound Hemihydrate can change over time in laboratory settings, depending on the conditions it is exposed to .

Dosage Effects in Animal Models

In animal models, such as Asian elephants, this compound Hemihydrate has been administered orally (5 mg/kg) and rectally (15 mg/kg) . The effects of the drug varied with different dosages, and the administration method was tailored based on antimicrobial stewardship principles, culture and susceptibility of suspected pathogens, and blood level monitoring .

Metabolic Pathways

This compound Hemihydrate is primarily excreted unchanged in the urine, indicating that it undergoes minimal metabolism . The average apparent total body clearance of this compound Hemihydrate ranges from 8.64-13.56 L/h, and its renal clearance ranges from 5.76-8.52 L/h . This suggests that this compound Hemihydrate is primarily eliminated through the kidneys via glomerular filtration and tubular secretion .

Transport and Distribution

This compound Hemihydrate is widely distributed in the body, with an average volume of distribution following oral administration between 1.09-1.26 L/kg . Concentrations in many tissues and fluids may exceed those observed in plasma, indicating that this compound Hemihydrate is well-distributed within cells and tissues .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound Hemihydrate likely localizes to the bacterial cell where it interacts with DNA gyrase and topoisomerase IV, enzymes that are typically found in the bacterial cytoplasm .

Chemical Reactions Analysis

Levofloxacin hydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include N-oxide and desmethyl derivatives .

properties

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H20FN3O4.H2O/c2*1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h2*7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H2/t2*10-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIQUYDRLGGZOL-RCWTXCDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42F2N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160533
Record name Levofloxacin hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138199-71-0
Record name Levofloxacin hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levofloxacin hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GNT3Y5LMF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levofloxacin
Reactant of Route 2
Reactant of Route 2
Levofloxacin
Reactant of Route 3
Reactant of Route 3
Levofloxacin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Levofloxacin
Reactant of Route 5
Levofloxacin
Reactant of Route 6
Reactant of Route 6
Levofloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.